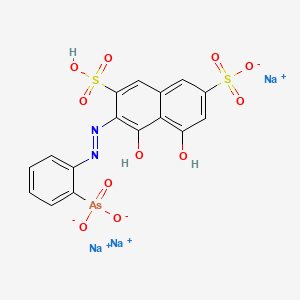
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate typically involves the reaction of suitable aldehydes with hydrazides. The process can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of advanced techniques such as mechanochemical synthesis and vapour-mediated reactions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker for certain biological processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can be detected using various analytical techniques. This property makes it useful in detecting calcium levels in plasma and serum .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 3-hydroxy-4-(4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
- Trisodium 3-[(o-arsonatophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
- Arsenazo III
Uniqueness
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property is not as pronounced in similar compounds, making it particularly valuable in applications requiring high specificity and sensitivity .
Propiedades
Fórmula molecular |
C16H10AsN2Na3O11S2 |
|---|---|
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
trisodium;6-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
Clave InChI |
NBVFGAJJMPGDDH-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])O)O)[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
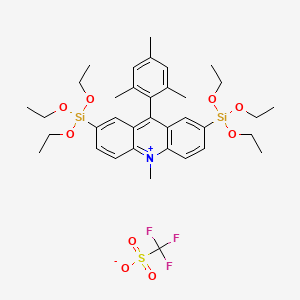
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
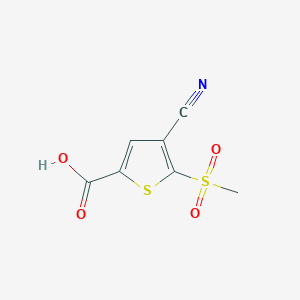
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
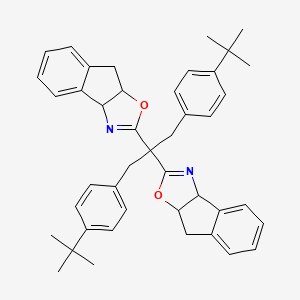
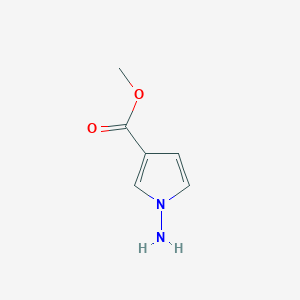
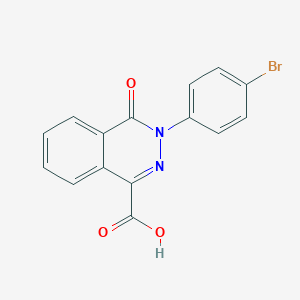
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
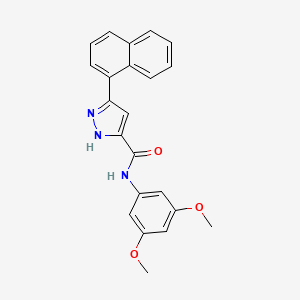
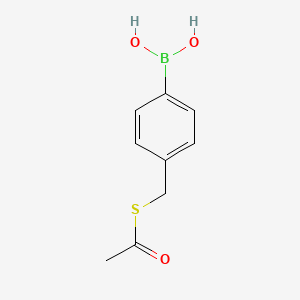
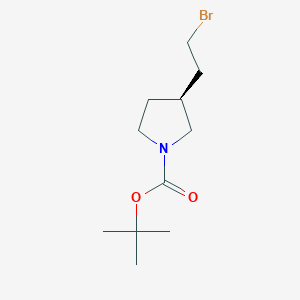
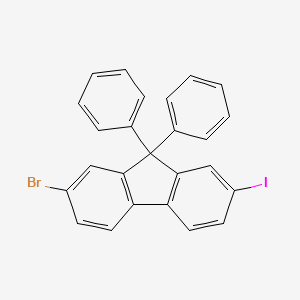
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
